molecular formula C23H31ClN4O2 B605716 AZ-1 CAS No. 803735-54-8

AZ-1

Cat. No.: B605716
CAS No.: 803735-54-8
M. Wt: 430.98
InChI Key: SSGJRDKQKWGZRZ-KRWDZBQOSA-N
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Description

AZ-1 (bicyclic pyridopyridazinedione) is a synthetic bioreductive compound primarily investigated for its antitumor properties. Structurally, it features a bicyclic quinone moiety, enabling redox cycling and selective cytotoxicity in hypoxic tumor environments . Preclinical studies highlight its potent pro-apoptotic effects in breast cancer (BC-M1 and MCF-7) and nasopharyngeal carcinoma (TW01) cells, mediated through p53-dependent pathways and modulation of apoptosis-related proteins (e.g., p21, Caspase-3, TIAR) . This compound also exhibits kinase inhibitory activity, targeting CK1δ/ε, CDKs, GSK3α/β, and PIM1 with IC50 values in the nanomolar to micromolar range . Its selectivity for cancer cells over normal fibroblasts (IC50 = 5.6 µM vs.

Properties

CAS No.

803735-54-8

Molecular Formula

C23H31ClN4O2

Molecular Weight

430.98

IUPAC Name

(S)-N-(6-Chloro-2-(3-((2-hydroxyethyl)amino)pyrrolidin-1-yl)quinolin-5-yl)-2-cyclohexylacetamide

InChI

InChI=1S/C23H31ClN4O2/c24-19-7-8-20-18(23(19)27-22(30)14-16-4-2-1-3-5-16)6-9-21(26-20)28-12-10-17(15-28)25-11-13-29/h6-9,16-17,25,29H,1-5,10-15H2,(H,27,30)/t17-/m0/s1

InChI Key

SSGJRDKQKWGZRZ-KRWDZBQOSA-N

SMILES

O=C(NC1=C2C=CC(N3C[C@@H](NCCO)CC3)=NC2=CC=C1Cl)CC4CCCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZ 1;  AZ1;  AZ-1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: IC50 Values in Breast Cancer Models

Compound BC-M1 (µM) MCF-7 (µM) Normal Fibroblasts (µM)
AZ-1 0.51 0.57 5.6
Tamoxifen 0.12 N/A N/A
Paclitaxel >2.0 N/A N/A
  • Key Findings :
    • This compound demonstrates superior cytotoxicity to paclitaxel but is less potent than tamoxifen in BC-M1 cells . However, tamoxifen exhibits a plateau effect at higher concentrations (0.05–2 µM), whereas this compound shows dose-dependent apoptosis induction .
    • This compound’s selectivity index (SI = 10.9 for BC-M1) exceeds many chemotherapeutics, reducing off-target toxicity risks .

Mechanisms of Action

Table 2: Apoptotic Pathway Modulation

Compound p53 Activation Caspase-3 Activation Kinase Inhibition
This compound Yes (dose-dependent) Yes CK1δ/ε, CDKs, GSK3α/β, PIM1
Tamoxifen No Indirect (ER pathway) N/A
Paclitaxel No Yes (mitotic arrest) Microtubule stabilization
  • Key Findings :
    • This compound uniquely activates p53, upregulating p21 and suppressing cdk2, leading to cell cycle arrest and apoptosis . Tamoxifen acts via estrogen receptor (ER) pathways, limiting efficacy in ER-negative cancers .
    • Unlike paclitaxel, which induces apoptosis through mitotic disruption, this compound directly engages DNA damage responses (e.g., γ-H2AX upregulation) and caspase cascades .

Kinase Inhibition Profile

Table 3: Kinase Inhibition IC50 Values

Kinase This compound (µM) Lamellarin 6 (µM) Hymenialdisine (µM)
CK1δ 0.035 0.10 0.80
GSK3β 0.10 0.30 1.50
CDK5/p25 0.28 0.05 0.40
PIM1 0.06 N/A N/A
  • Key Findings :
    • This compound exhibits broader kinase inhibition compared to Lamellarin 6 and Hymenialdisine, particularly against PIM1 and CK1δ .
    • Its dual role as a bioreductive compound and kinase inhibitor distinguishes it from classical kinase-targeted agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZ-1
Reactant of Route 2
AZ-1

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